T 226296 is classified as a small-molecule antagonist specifically targeting the melanin-concentrating hormone receptor 1. Its chemical structure is described as N-[6-(dimethylamino)methyl]-5,6,7,8-tetrahydro-2-naphthalenyl]-4'-fluoro[1,1'-biphenyl]-4-carboxamide. The compound exhibits high selectivity for the melanin-concentrating hormone receptor over other receptors, transporters, and ion channels, which is crucial for minimizing side effects in therapeutic applications .
The synthesis of T 226296 involves several key steps that optimize its pharmacological properties. While specific detailed procedures are not extensively documented in the available literature, it typically follows a multi-step synthetic route common to small-molecule drug development.
Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and purity but are not detailed in the available sources .
The molecular structure of T 226296 can be examined using various analytical techniques:
The structural characteristics contribute to its selectivity and efficacy as a receptor antagonist.
T 226296 participates in several chemical reactions relevant to its pharmacological activity:
These reactions underscore its potential utility in regulating appetite and energy balance.
The mechanism of action of T 226296 involves its role as an antagonist at the melanin-concentrating hormone receptor:
T 226296 possesses several notable physical and chemical properties:
These properties are fundamental for its formulation into effective pharmaceutical products.
T 226296 has significant potential applications in various scientific fields:
MCHR1, a class A G protein-coupled receptor (GPCR), serves as the primary receptor for melanin-concentrating hormone (MCH) in rodents and is critically implicated in regulating energy balance. MCH neurons are densely localized in the lateral hypothalamus and zona incerta, projecting widely to cortical, limbic, and autonomic regions to modulate feeding behavior, energy expenditure, and emotional states [4] [6] [9]. Physiological studies demonstrate that intracerebroventricular MCH administration acutely stimulates food intake in rats, while fasting upregulates hypothalamic MCH and MCHR1 expression in genetically obese (ob/ob) mice [4] [6]. Genetic ablation studies further confirm this axis’s necessity: MCHR1-knockout mice exhibit leanness, hyperactivity, and resistance to diet-induced obesity due to increased energy expenditure, despite mild hyperphagia [6] [9]. MCHR1 couples to multiple G proteins (Gᵢ, Gₒ, Gq), enabling diverse signaling outcomes:
T-226296, a tetrahydronaphthalene-biphenylcarboxamide derivative, is the first reported orally active, small-molecule MCHR1 antagonist. Its (−)-enantiomer exhibits high-affinity binding to human and rat MCHR1, with IC₅₀ values of 5.5 ± 0.12 nM and 8.6 ± 0.32 nM, respectively, in radioligand displacement assays using [¹²⁵I]-MCH [1] [4]. Key structural determinants underlie its potency and selectivity:
Table 1: Binding and Functional Profiles of T-226296
Parameter | Human MCHR1 | Rat MCHR1 |
---|---|---|
Binding IC₅₀ (nM) | 5.5 ± 0.12 | 8.6 ± 0.32 |
*Functional IC₅₀ (cAMP) | 19.0 | Not reported |
Selectivity over MCHR2 | >1,000-fold | Not applicable |
GTPγS Binding Inhibition | IC₅₀ = 19 nM | Not reported |
*Inhibition of MCH-mediated cAMP reduction in CHO cells [1] [4].
T-226296’s selectivity is evidenced by:
T-226296 belongs to the tetralin-biphenyl chemotype, contrasting with later antagonists like SNAP-7941 (diazepine) or A-665798 (piperidine-azaindole). Despite structural divergence, all clinically explored antagonists share nanomolar MCHR1 affinity and oral bioavailability but differ in pharmacological profiles:
Table 2: Comparative Pharmacology of MCHR1 Antagonists
Compound | Core Structure | hMCHR1 IC₅₀ (nM) | Key Functional Effects | Oral Efficacy (DIO Models) |
---|---|---|---|---|
T-226296 | Tetralin-biphenyl | 5.5 | Inhibits MCH-induced feeding (30 mg/kg, p.o.) | Body weight reduction |
SNAP-7941 | Diazepine | 3.0 | Anxiolytic, antidepressant effects | Not reported |
A-665798 | Piperidine-azaindole | 1.6 | Suppresses sucrose preference | Fat mass reduction |
Data synthesized from [3] [6] [7].
T-226296 exerts its anti-obesity effects by antagonizing MCHR1-dependent signaling cascades in hypothalamic neurons and transfected cell lines:
Table 3: T-226296 Modulation of MCH-Activated Pathways
Signaling Pathway | MCH Effect | T-226296 Action | Cellular Outcome |
---|---|---|---|
cAMP/PKA | ↓ cAMP (Gᵢ-coupled) | Blocks inhibition | Increased anorexigenic signaling |
PLCβ/Ca²⁺ | ↑ Ca²⁺ release (Gq) | Suppresses mobilization | Reduced neuronal excitation |
ERK1/2 | ↑ Phosphorylation | Direct inhibition + cAMP synergy | Modulated synaptic plasticity |
Arachidonic Acid | ↑ Release | Inhibits (IC₅₀ ~20 nM) | Attenuated inflammatory signaling |
Data derived from [1] [2] [4].
In vivo, oral T-226296 (30 mg/kg) abolishes MCH-stimulated food intake in rats by normalizing hypothalamic cAMP and ERK activity within the arcuate nucleus and lateral hypothalamus [1] [4]. This multi-pathway inhibition disrupts orexigenic signaling while potentiating leptin and insulin sensitivity, collectively suppressing weight gain [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7